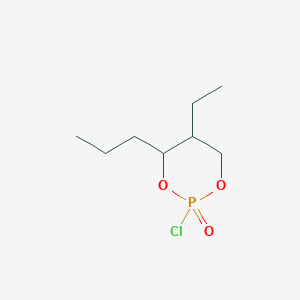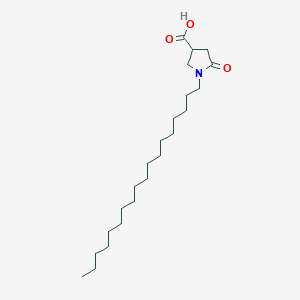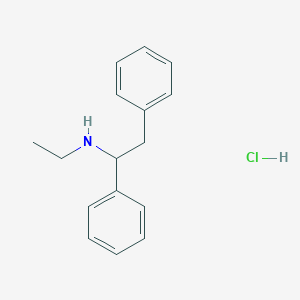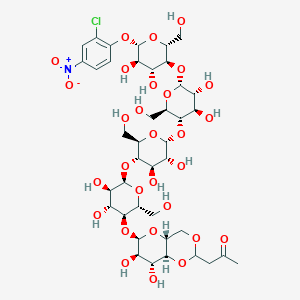
3-Ketobutylidene 2-chloro-4-nitrophenylmaltopentaoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ketobutylidene 2-chloro-4-nitrophenylmaltopentaoside, also known as KNM, is a synthetic molecule that has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit various biochemical and physiological effects, and its mechanism of action has been studied in detail.
作用機序
The mechanism of action of 3-Ketobutylidene 2-chloro-4-nitrophenylmaltopentaoside involves the inhibition of glycosidase activity. This is achieved through the formation of a covalent bond between 3-Ketobutylidene 2-chloro-4-nitrophenylmaltopentaoside and the active site of the enzyme. This covalent bond prevents the enzyme from functioning properly, which leads to a decrease in its activity. The exact mechanism of this inhibition has been studied in detail, and it has been shown to be specific to certain types of glycosidases.
生化学的および生理学的効果
3-Ketobutylidene 2-chloro-4-nitrophenylmaltopentaoside has been shown to exhibit various biochemical and physiological effects. It has been shown to decrease the activity of various glycosidases, which can lead to changes in cellular processes. Additionally, 3-Ketobutylidene 2-chloro-4-nitrophenylmaltopentaoside has been shown to inhibit the growth of certain bacteria and fungi, which makes it a potential antimicrobial agent. However, the exact extent of these effects is still under investigation.
実験室実験の利点と制限
3-Ketobutylidene 2-chloro-4-nitrophenylmaltopentaoside has several advantages for use in lab experiments. It is a highly specific inhibitor of glycosidases, which makes it useful for studying the role of these enzymes in biological processes. Additionally, it is a synthetic compound, which means that it can be easily synthesized in large quantities. However, there are also limitations to its use. 3-Ketobutylidene 2-chloro-4-nitrophenylmaltopentaoside is a relatively new compound, and its effects on various biological systems are still being investigated. Additionally, its specificity means that it may not be useful for studying certain types of glycosidases.
将来の方向性
There are several future directions for research on 3-Ketobutylidene 2-chloro-4-nitrophenylmaltopentaoside. One area of interest is the development of more specific inhibitors of glycosidases. Additionally, the potential antimicrobial properties of 3-Ketobutylidene 2-chloro-4-nitrophenylmaltopentaoside could be further investigated. Another area of interest is the development of new synthetic methods for 3-Ketobutylidene 2-chloro-4-nitrophenylmaltopentaoside, which could lead to more efficient and cost-effective production of this compound.
Conclusion
In conclusion, 3-Ketobutylidene 2-chloro-4-nitrophenylmaltopentaoside is a synthetic compound that has been extensively studied for its potential applications in scientific research. Its mechanism of action involves the inhibition of glycosidase activity, and it has been shown to exhibit various biochemical and physiological effects. 3-Ketobutylidene 2-chloro-4-nitrophenylmaltopentaoside has several advantages for use in lab experiments, but there are also limitations to its use. Future research on 3-Ketobutylidene 2-chloro-4-nitrophenylmaltopentaoside could lead to the development of more specific inhibitors of glycosidases and the investigation of its potential antimicrobial properties.
合成法
The synthesis of 3-Ketobutylidene 2-chloro-4-nitrophenylmaltopentaoside involves the reaction of maltopentaose with 2-chloro-4-nitrophenyl isocyanate, followed by the addition of 3-oxobutylidene. The resulting compound is then purified using various chromatographic techniques. This method has been optimized to yield high purity 3-Ketobutylidene 2-chloro-4-nitrophenylmaltopentaoside, which is essential for its use in scientific research.
科学的研究の応用
3-Ketobutylidene 2-chloro-4-nitrophenylmaltopentaoside has been used in various scientific research applications, including the study of enzyme kinetics, protein-carbohydrate interactions, and glycosylation. It has been shown to inhibit the activity of various glycosidases, which makes it a useful tool for studying the role of these enzymes in biological processes. Additionally, 3-Ketobutylidene 2-chloro-4-nitrophenylmaltopentaoside has been used to study the binding of carbohydrates to proteins, which is important for understanding various cellular processes.
特性
CAS番号 |
136345-76-1 |
|---|---|
製品名 |
3-Ketobutylidene 2-chloro-4-nitrophenylmaltopentaoside |
分子式 |
C40H58ClNO29 |
分子量 |
1052.3 g/mol |
IUPAC名 |
1-[(4aR,6R,7R,8R,8aS)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6S)-6-(2-chloro-4-nitrophenoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-7,8-dihydroxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-2-yl]propan-2-one |
InChI |
InChI=1S/C40H58ClNO29/c1-11(47)4-20-60-10-19-35(67-20)25(52)30(57)40(66-19)71-34-18(9-46)65-39(29(56)24(34)51)70-33-17(8-45)64-38(28(55)23(33)50)69-32-16(7-44)63-37(27(54)22(32)49)68-31-15(6-43)62-36(26(53)21(31)48)61-14-3-2-12(42(58)59)5-13(14)41/h2-3,5,15-40,43-46,48-57H,4,6-10H2,1H3/t15-,16-,17-,18-,19-,20?,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-/m1/s1 |
InChIキー |
XOPIENHSVNOKRX-RZXBMSGGSA-N |
異性体SMILES |
CC(=O)CC1OC[C@@H]2[C@@H](O1)[C@@H]([C@H]([C@H](O2)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@H]([C@@H]([C@H]6O)O)OC7=C(C=C(C=C7)[N+](=O)[O-])Cl)CO)CO)CO)CO)O)O |
SMILES |
CC(=O)CC1OCC2C(O1)C(C(C(O2)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7=C(C=C(C=C7)[N+](=O)[O-])Cl)CO)CO)CO)CO)O)O |
正規SMILES |
CC(=O)CC1OCC2C(O1)C(C(C(O2)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7=C(C=C(C=C7)[N+](=O)[O-])Cl)CO)CO)CO)CO)O)O |
同義語 |
2-chloro-4-nitrophenyl 4,6-O-3-ketobutylidene beta-maltopentaoside 3-ketobutylidene 2-chloro-4-nitrophenylmaltopentaoside 3KB-CNP-beta-G5 3KB-CNPG5 3KB-G5CNP |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



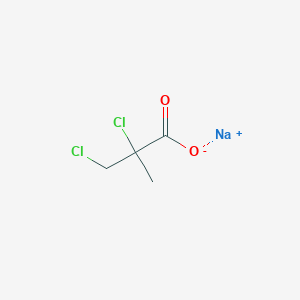
![(2Z)-2-hydroxyimino-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]acetic Acid](/img/structure/B161115.png)

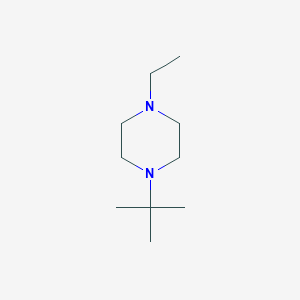
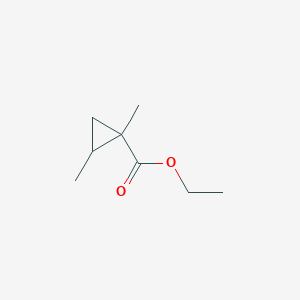
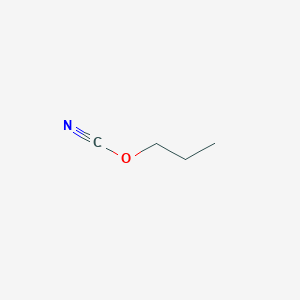
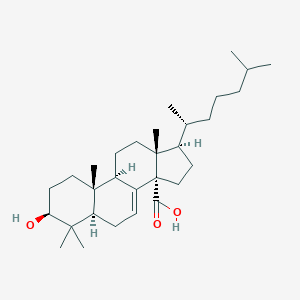
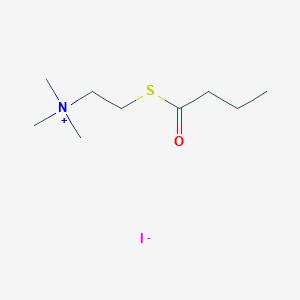
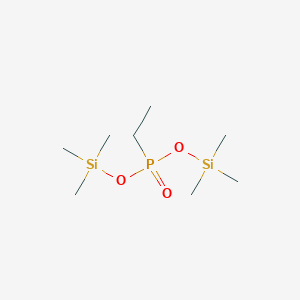
![1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazol-2-ol](/img/structure/B161142.png)
